Home > Products > Screening Compounds P4461 > 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
2-Deoxy-D-α-ribopyranosyl-5-azacytosine -

2-Deoxy-D-α-ribopyranosyl-5-azacytosine

Catalog Number: EVT-1498790
CAS Number:
Molecular Formula: C₈H₁₂N₄O₄
Molecular Weight: 228.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Deoxy-D-α-ribopyranosyl-5-azacytosine is a nucleoside analog that incorporates a nitrogen atom in place of the carbon atom at the 5-position of the cytosine ring. This modification results in a compound that exhibits significant biological activity, particularly in the context of cancer treatment. It is primarily known as decitabine, which is utilized for its ability to inhibit DNA methyltransferase, thereby affecting gene expression and cellular proliferation.

Source

The compound can be synthesized from various precursors, including protected forms of 2-deoxyribose and 5-azacytosine. The synthesis typically involves glycosylation reactions that couple the sugar moiety with the nucleobase, resulting in the formation of the nucleoside structure.

Classification

2-Deoxy-D-α-ribopyranosyl-5-azacytosine is classified as a nucleoside analog and specifically a cytosine analog. It is categorized under antimetabolites and is recognized for its role as an active pharmaceutical ingredient in treating myelodysplastic syndromes and other hematological malignancies.

Synthesis Analysis

Methods

The synthesis of 2-deoxy-D-α-ribopyranosyl-5-azacytosine can be achieved through several methods, with one notable approach involving the coupling of a protected 2-deoxyribofuranose with a protected 5-azacytosine.

  1. Glycosylation Reaction: This reaction typically employs a glycosyl donor (the sugar component) and a glycosyl acceptor (the nucleobase). The conditions often involve the use of activating agents to facilitate the formation of the glycosidic bond.
  2. Protecting Groups: To ensure selectivity and yield, various protecting groups are utilized on both the sugar and nucleobase during synthesis. For example, common protecting groups include benzoyl or acetyl groups for the sugar moiety.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired nucleoside from by-products and unreacted materials.

Technical Details

The synthesis process often requires precise temperature control and reaction times to optimize yields. For instance, reactions may be performed at elevated temperatures (around 190°C) or under specific solvent conditions (such as acetonitrile) to enhance reactivity and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 2-deoxy-D-α-ribopyranosyl-5-azacytosine consists of a ribose sugar linked to a 5-azacytosine base. The presence of nitrogen at the 5-position alters its properties compared to standard cytosine.

Data

Key structural data includes:

  • Molecular Formula: C8_{8}H10_{10}N4_{4}O4_{4}
  • Molecular Weight: Approximately 210.19 g/mol
  • Structural Features: The compound features a pyrimidine ring (from azacytosine) attached to a deoxyribose sugar, which contributes to its biological activity.
Chemical Reactions Analysis

Reactions

2-Deoxy-D-α-ribopyranosyl-5-azacytosine undergoes several chemical reactions that are crucial for its activity:

  1. Incorporation into DNA: Once administered, it is incorporated into DNA in place of cytosine during DNA replication.
  2. Inhibition of DNA Methyltransferase: The azacytosine structure allows it to covalently bind to DNA methyltransferases, preventing them from methylating cytosine residues in DNA.

Technical Details

The mechanism by which this compound inhibits methylation involves trapping the enzyme in an inactive state, leading to hypomethylation of DNA which can reactivate silenced genes associated with tumor suppression.

Mechanism of Action

Process

The primary mechanism of action for 2-deoxy-D-α-ribopyranosyl-5-azacytosine involves:

  1. DNA Incorporation: The drug is incorporated into DNA during replication.
  2. Enzyme Inhibition: It binds irreversibly to DNA methyltransferases, leading to decreased methylation levels.

Data

Studies have shown that this incorporation leads to significant changes in gene expression profiles, particularly those involved in cell cycle regulation and apoptosis, contributing to its efficacy as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful handling and storage conditions.
  • pH Sensitivity: Stability can vary with pH; alkaline conditions may lead to degradation.

Relevant Data or Analyses

The half-life of decitabine in aqueous solution is approximately 15–25 minutes, necessitating careful administration protocols in clinical settings.

Applications

2-Deoxy-D-α-ribopyranosyl-5-azacytosine has significant scientific applications:

  1. Cancer Treatment: Primarily used for treating myelodysplastic syndromes and acute myeloid leukemia by reversing abnormal DNA methylation patterns.
  2. Research Tool: Utilized in studies investigating DNA methylation dynamics and gene regulation mechanisms.
  3. Pharmaceutical Development: Serves as a model compound for developing new drugs targeting epigenetic modifications in cancer therapy.
Molecular Structure and Stereochemical Configuration

The molecular architecture of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine comprises two key components: a 5-azacytosine base and a 2-deoxyribose sugar moiety connected via an α-glycosidic bond. This configuration generates a cis-orientation between the base and the sugar's C2 substituent, contrasting sharply with the trans-orientation observed in the β-anomer. The IUPAC nomenclature defines it as 4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one, explicitly confirming the absolute stereochemistry at positions C2 (S), C4 (S), and C5 (R) within the pentofuranosyl ring [1] [5].

Table 1: Structural Characteristics of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine

PropertySpecification
Molecular FormulaC8H12N4O4
Molecular Weight228.21 g/mol
Glycosidic Bond Configurationα-anomer
Stereochemical Descriptors(2S,4S,5R) for oxolan ring
SMILES NotationO[C@H]1C@@HCC@@HOC1
InChI KeyXAUDJQYHKZQPEU-JKUQZMGJSA-N
Crystal Density (Predicted)1.90±0.1 g/cm³

This stereochemical distinction profoundly influences three-dimensional conformation and biological interactions:

  • Sugar Pucker Dynamics: The α-configuration stabilizes a C3'-endo sugar pucker, reducing conformational flexibility compared to β-anomers and hindering optimal docking into canonical enzyme active sites [5].
  • Hydrogen Bonding Capacity: The molecule retains two hydroxyl groups within the sugar ring and primary amine/imine functionalities in the triazine ring, enabling specific molecular recognitions despite its anomeric differences [1] [6].
  • Spectroscopic Signatures: Nuclear magnetic resonance (NMR) studies reveal diagnostic chemical shifts for H1' (≈δ 6.2 ppm) and C1' (≈δ 88 ppm), providing unambiguous identification of the α-configuration [1].

Historical Development of Nucleoside Analogs in Epigenetic Research

The discovery of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine emerged indirectly during mid-20th-century efforts to synthesize nucleoside analogs for cancer therapy. Initial research focused on 5-azacytidine (azacitidine), a ribose-containing cytidine analog first synthesized in 1963. This compound demonstrated unprecedented DNA hypomethylating activity by inhibiting DNA methyltransferases (DNMTs), establishing the foundation for epigenetic therapeutics [4]. During the 1980s, attempts to optimize azacitidine’s metabolic stability led to the development of 2'-deoxy-β-azacytidine (decitabine). Synthetic routes to decitabine—notably via Vorbrüggen glycosylation—inevitably generated α-anomeric byproducts, which were initially discarded as impurities [3] [7].

Table 2: Milestones in Nucleoside Analog Development Relevant to α-Anomer Research

Time PeriodDevelopment MilestoneResearch Significance
1963Synthesis of 5-azacytidineFirst bioactive cytidine analog with DNMT inhibition
1980sDevelopment of decitabine (β-anomer)Improved metabolic stability and DNA incorporation efficiency
1990–2000Identification of α-anomer in decitabine synthesesRecognition as persistent impurity (Decitabine Impurity 38)
2000–PresentIsolation and characterization of α-anomerStructural elucidation and epigenetic activity profiling

The α-anomer gained renewed interest when advanced chromatography revealed its inadvertent presence in early decitabine clinical batches, designated as Decitabine Impurity 38 in pharmacopeial standards [3]. Modern synthetic protocols, such as those protected under patent US8586729B2, now emphasize anomeric control through:

  • Lewis Acid Catalysis: Employing trimethylsilyl triflate (TMSOTf) to favor β-selectivity [7].
  • Kinetic Quenching: Rapid termination of glycosylation reactions below −40°C to minimize anomeric interconversion [7].
  • Chromatographic Resolution: Reverse-phase HPLC purification to isolate α-anomer contaminants at milligram scales for analytical reference [3] [7].

Role in DNA Methyltransferase (DNMT) Inhibition

As an epigenetic modulator, 2-Deoxy-D-α-ribopyranosyl-5-azacytosine operates through a multitiered biochemical mechanism:

Incorporation into DNA

:Despite its suboptimal recognition by DNA polymerases, the α-anomer is intracellularly phosphorylated and partially incorporated into replicating DNA strands. This occurs at approximately 20–30% efficiency relative to decitabine (β-anomer), as quantified via 3H-labeled nucleoside uptake studies [4] [6].

Properties

Product Name

2-Deoxy-D-α-ribopyranosyl-5-azacytosine

Molecular Formula

C₈H₁₂N₄O₄

Molecular Weight

228.21

Synonyms

4-Amino-1-(2-deoxy-α-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.